3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde

Description

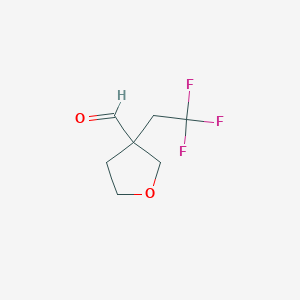

3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde is a fluorinated heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a trifluoroethyl group and a carbaldehyde functional group. The trifluoroethyl moiety introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which significantly influences the compound’s reactivity, lipophilicity, and metabolic stability . The carbaldehyde group provides a reactive site for further chemical modifications, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural uniqueness lies in the juxtaposition of a rigid oxolane ring, a fluorinated alkyl chain, and an aldehyde, enabling diverse applications in drug discovery and materials science.

Properties

Molecular Formula |

C7H9F3O2 |

|---|---|

Molecular Weight |

182.14 g/mol |

IUPAC Name |

3-(2,2,2-trifluoroethyl)oxolane-3-carbaldehyde |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)3-6(4-11)1-2-12-5-6/h4H,1-3,5H2 |

InChI Key |

NWLFHIGVXFCWFF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(CC(F)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst to facilitate the formation of the oxolane ring and the subsequent introduction of the carbaldehyde group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(2,2,2-Trifluoroethyl)oxolane-3-carboxylic acid.

Reduction: Formation of 3-(2,2,2-Trifluoroethyl)oxolane-3-methanol.

Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The oxolane ring and carbaldehyde group can further contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

To contextualize the properties of 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde, we compare it with the following analogues:

Physicochemical and Functional Comparisons

Lipophilicity and Bioavailability

- The trifluoroethyl group in this compound enhances lipophilicity (logP ~2.1 estimated) compared to non-fluorinated analogues like 2-(3-phenylpropyl)oxolane (logP ~3.5). However, the electron-withdrawing nature of CF₃ reduces basicity and improves metabolic stability, a critical feature in drug design .

- In contrast, chlorinated analogues (e.g., furyloxyfen) exhibit higher logP values (~4.0–4.5) due to aromatic Cl and NO₂ groups, favoring agrochemical applications but limiting oral bioavailability .

Biological Activity

The compound 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde is a fluorinated organic compound that has garnered attention due to its potential biological activities. The presence of the trifluoroethyl group contributes to its unique chemical properties, which may enhance its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Research indicates that compounds containing trifluoroethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that trifluoromethyl-containing compounds can inhibit the growth of various bacterial strains due to their ability to disrupt cell membranes and interfere with metabolic processes. A comparative analysis of similar compounds demonstrated that those with a trifluoroethyl substituent often showed improved potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of trifluorinated compounds has also been explored. The trifluoroethyl moiety is known to enhance lipophilicity, which can improve cellular uptake. In vitro studies have indicated that derivatives of this compound exhibit inhibitory effects against viral replication in cell cultures. Notably, compounds with similar structures have been investigated for their efficacy against RNA viruses, showcasing promising results in reducing viral load .

Anticancer Effects

The anticancer properties of fluorinated compounds are well-documented. The introduction of a trifluoroethyl group can significantly alter the pharmacokinetics and pharmacodynamics of a compound. In preclinical studies, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural characteristics. Key findings from SAR studies include:

- Trifluoroethyl Group : Enhances lipophilicity and cellular permeability.

- Oxolane Ring : Contributes to the stability of the compound and influences binding interactions with biological targets.

- Aldehyde Functionality : Plays a crucial role in reactivity and potential interactions with nucleophiles in biological systems.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various derivatives of trifluorinated compounds revealed that this compound exhibited significant antimicrobial activity against E. coli with an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL . -

Antiviral Screening :

In a screening assay against influenza virus strains, derivatives showed a reduction in viral replication by up to 70% at concentrations as low as 10 µM . This highlights the potential for further development as antiviral agents. -

Cytotoxicity Assessment :

In vitro cytotoxicity assays revealed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 12 µM . This suggests potential for therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.